2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-phenylacetamide
Description
The compound 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-phenylacetamide features a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 2. This heterocyclic moiety is linked to a piperidine ring at position 5, which is further functionalized with an acetamide group via a methylene bridge. The 4-fluorophenyl substituent enhances metabolic stability and modulates electronic properties, making this compound a candidate for targeting receptors or enzymes where aromatic and heterocyclic interactions are critical .
Properties
IUPAC Name |
2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-8-6-15(7-9-17)20-24-21(28-25-20)16-10-12-26(13-11-16)14-19(27)23-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTQERQWQVKCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Key Structural Motifs:
- 1,2,4-Oxadiazole Core : Common in analogs for its metabolic resistance and ability to engage in hydrogen bonding.
- 4-Fluorophenyl Substituent : Enhances lipophilicity and influences target selectivity.
- Piperidine/Piperazine Linkers : Modulate basicity and conformational flexibility.
Detailed Comparison Table
Key Observations
Substituent Effects on Activity :
- The 4-fluorophenyl group in the target compound and C22 improves metabolic stability compared to chlorophenyl (Compound 46) or alkyl-substituted (PSN375963) analogs .
- The piperidine-acetamide linkage in the target compound may enhance solubility over direct carboxamide linkages (C22) or sulfonyl groups (Enamine Ltd compound) .
Synthetic Feasibility :
- Yields for oxadiazole-containing analogs range from 30% (Compound 50) to 72% (Compound 46), suggesting that steric bulk (e.g., trifluoromethyl groups in Compound 47) reduces efficiency .
Pharmacophoric Compatibility :
- C22 and the target compound align with antitubercular pharmacophores due to their oxadiazole-piperidine-amide frameworks, though terminal aryl groups dictate target specificity .
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